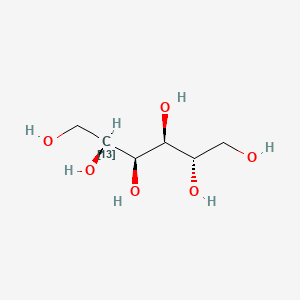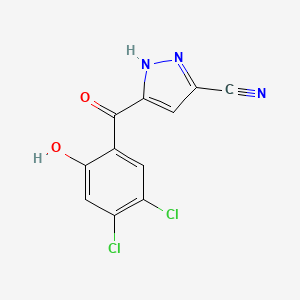
Uridine 5-oxyacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5-oxyacetic acid methyl ester is a purine nucleoside analogue with a molecular formula of C₁₂H₁₆N₂O₉ and a molecular weight of 332.26 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Uridine 5-oxyacetic acid methyl ester can be synthesized from 5-hydroxymethyluridine and malonic acid by a methyltransferase . The synthetic route involves the methylation of 5-carboxymethoxyuridine (cmo5U) to form 5-methoxycarbonylmethoxyuridine (mcmo5U) . This process is facilitated by the enzyme CmoM, an AdoMet-dependent methyltransferase . Industrial production methods typically involve the use of mass spectrometric analyses and a shotgun approach of total RNA from Escherichia coli to identify and quantify the compound .
Chemical Reactions Analysis
Uridine 5-oxyacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methyltransferases and malonic acid . The major products formed from these reactions are typically modified nucleosides, such as 5-methoxycarbonylmethoxyuridine (mcmo5U) . The compound’s anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .
Scientific Research Applications
Uridine 5-oxyacetic acid methyl ester has a wide range of scientific research applications. In chemistry, it is used as a purine nucleoside analogue to study DNA synthesis and apoptosis . In biology, it plays a crucial role in the post-transcriptional modifications of tRNA, particularly at the anticodon wobble position . In medicine, it is investigated for its antitumor activity, targeting indolent lymphoid malignancies . The compound is also used in the study of gene expression regulation and protein synthesis .
Mechanism of Action
The mechanism of action of uridine 5-oxyacetic acid methyl ester involves its role as a purine nucleoside analogue . It inhibits DNA synthesis by incorporating into the genetic material of cells, leading to the induction of apoptosis . The molecular targets of this compound include DNA polymerase and other enzymes involved in DNA replication . The pathways involved in its mechanism of action are primarily related to the inhibition of DNA synthesis and the induction of programmed cell death .
Comparison with Similar Compounds
Uridine 5-oxyacetic acid methyl ester is unique among purine nucleoside analogues due to its specific targeting of indolent lymphoid malignancies . Similar compounds include 5-methylaminomethyl-2-thiouridine (mnm5s2U) and queuosine (Q), which are also found at the wobble position in tRNA . this compound stands out for its broad antitumor activity and its role in the inhibition of DNA synthesis .
Properties
Molecular Formula |
C12H16N2O9 |
|---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate |
InChI |
InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1 |
InChI Key |
WZRYXYRWFAPPBJ-DZNMIZDJSA-N |
Isomeric SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
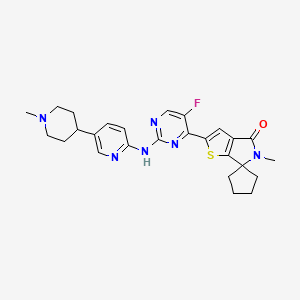
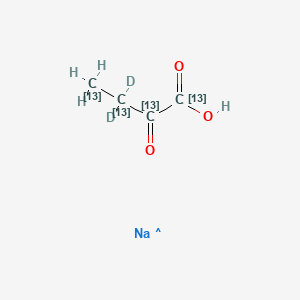

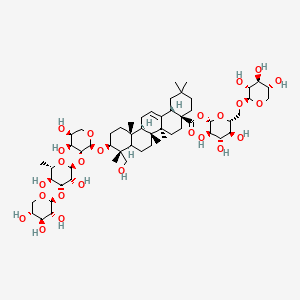
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
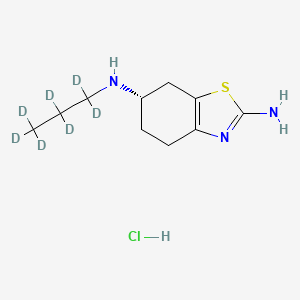

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)


